![molecular formula C11H15NO2 B1281872 Ethyl [(4-methylphenyl)amino]acetate CAS No. 21911-68-2](/img/structure/B1281872.png)
Ethyl [(4-methylphenyl)amino]acetate
Overview
Description
Ethyl [(4-methylphenyl)amino]acetate is a chemical compound that can be synthesized and utilized in various chemical reactions. It is a versatile molecule that can serve as a building block for more complex chemical structures. The compound is related to several other ethyl acetate derivatives, each with unique properties and potential applications in scientific research and industry.
Synthesis Analysis
The synthesis of ethyl acetate derivatives can be achieved through various methods. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used in the Lossen rearrangement to produce hydroxamic acids and ureas from carboxylic acids without racemization, under mild conditions, and in an environmentally friendly manner . Ethyl 2,4-dioxo-4-phenylbutyrate serves as a starting material for the preparation of enantiomerically pure α-hydroxy and α-amino acid esters, utilizing Pt-cinchona catalyzed enantioselective hydrogenation . Ethyl-2-(4-aminophenoxy)acetate is synthesized via alkylation and selective reduction, yielding pure crystals suitable for further applications . These methods demonstrate the diverse synthetic routes available for ethyl acetate derivatives, each tailored for specific end products.
Molecular Structure Analysis
The molecular structure of ethyl acetate derivatives can be complex and is often determined using X-ray crystallography. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . Similarly, ethyl-2-(4-aminophenoxy)acetate was characterized by X-ray single crystal structure determination, showing it crystallizes in the triclinic crystal system with significant non-covalent interactions . These studies highlight the importance of molecular structure analysis in understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
Ethyl acetate derivatives can undergo various chemical reactions to form new compounds. For instance, ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(l-t-butoxycarbonyl-l-methyl)ethoxyimino acetate is synthesized using sodium conditions and DMF solvent, achieving high yields . Ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives are created through interactions with arylidinemalononitrile derivatives, leading to a variety of new compounds . These reactions showcase the reactivity and versatility of ethyl acetate derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl acetate derivatives are crucial for their practical applications. For example, ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate was synthesized via a Ugi four-component reaction and characterized by various spectroscopic techniques . Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate exhibited antitumor activity and its crystal structure was determined, providing insights into its potential use in medicinal chemistry . Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by elemental analysis, FT-IR, and X-ray diffraction, revealing its orthorhombic crystal structure and intramolecular hydrogen bonding . These analyses are essential for understanding the behavior of these compounds under different conditions and for their application in various fields.
Scientific Research Applications
1. Synthesis and Medicinal Chemistry
Ethyl [(4-methylphenyl)amino]acetate has been utilized in the synthesis of various compounds with potential medicinal applications. For instance, it has been involved in Suzuki coupling reactions to synthesize biaryls with anti-arthritic potential, such as ethyl (4-phenylphenyl)acetate, a precursor to felbinac, which shows promise in nonsteroidal anti-inflammatory drug discovery for arthritis treatment (Costa et al., 2012). Moreover, it is used in the reduction and Mannich reaction processes to produce derivatives with antimicrobial activity, showing significant potential against various microorganisms (Fandaklı et al., 2012).
2. Crystal Structure Analysis
Research has been conducted on the crystal structure of ethyl [(4-methylphenyl)amino]acetate derivatives, contributing to the understanding of molecular interactions and stability. The study of crystal structures, such as ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, provides insights into intra- and intermolecular hydrogen bonds, which are crucial for drug design and material science (DyaveGowda et al., 2002).
3. Enhancement of Therapeutic Effects
Ethyl [(4-methylphenyl)amino]acetate derivatives have been explored for their potential to enhance therapeutic effects in pharmaceutical formulations. For example, ethyl 4-biphenylyl acetate, a derivative, has been studied for its improved anti-inflammatory effect when formulated with β-cyclodextrin derivatives, showcasing the role of such compounds in increasing drug efficacy and topical availability (Arima et al., 1990).
4. Enzyme Inhibition and Molecular Docking Studies
Ethyl [(4-methylphenyl)amino]acetate derivatives have been synthesized and evaluated for their enzyme inhibition activities, such as α-glucosidase and β-glucosidase inhibition. This research is significant in the development of treatments for conditions like diabetes. Molecular docking studies further elucidate the bonding modes of these compounds to enzyme active sites, providing valuable information for drug design (Babar et al., 2017).
Mechanism of Action
Target of Action
Ethyl [(4-methylphenyl)amino]acetate is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Ethyl [(4-methylphenyl)amino]acetate may also interact with various biological targets.
properties
IUPAC Name |
ethyl 2-(4-methylanilino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)8-12-10-6-4-9(2)5-7-10/h4-7,12H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCHXXFHULMCDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269756 | |
Record name | Glycine, N-(4-methylphenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(4-methylphenyl)amino]acetate | |
CAS RN |
21911-68-2 | |
Record name | Glycine, N-(4-methylphenyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21911-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-(4-methylphenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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